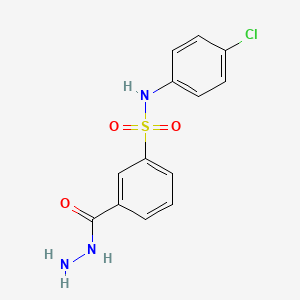
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique
Synthesis of N-Phenylmaleimides
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide: can be used as a precursor in the synthesis of substituted N-phenylmaleimides . These compounds are of considerable interest due to their biological properties and use as intermediates in synthesis. The process involves a green multi-step synthesis that aligns with the principles of atom economy and waste reduction, making it an environmentally friendly option for producing N-phenylmaleimide derivatives.
Diels-Alder Reaction
The compound serves as a key intermediate in the Diels-Alder reaction, a cornerstone synthetic method in organic chemistry . This reaction is utilized to create complex molecular structures from simpler components, and the use of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can enhance the efficiency and yield of this process.
Development of BTK Inhibitors
As a sulfonamide drug, this compound has shown potential in the development of inhibitors for Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition can be beneficial in treating various diseases, including certain cancers and autoimmune disorders.
Anti-Cancer Applications
Research indicates that derivatives of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide can inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This points to its potential application in the treatment of these cancers, possibly leading to new therapeutic strategies.
Antimicrobial Activities
The compound has been studied for its antimicrobial activities, particularly in the synthesis of amino alcohol derivatives . These derivatives have shown promise in combating microbial infections, which could lead to the development of new antibiotics.
Undergraduate Chemistry Education
Lastly, the compound is used in undergraduate organic chemistry laboratories to teach multi-step synthesis and green chemistry principles . This educational application not only helps students understand complex chemical reactions but also instills the importance of sustainable practices in chemistry.
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to disrupt the production of adenosine triphosphate (atp), leading to cellular death
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can significantly impact a compound’s bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been shown to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide may also have significant biological effects.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-10-4-6-11(7-5-10)17-21(19,20)12-3-1-2-9(8-12)13(18)16-15/h1-8,17H,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJGCXNCRTLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

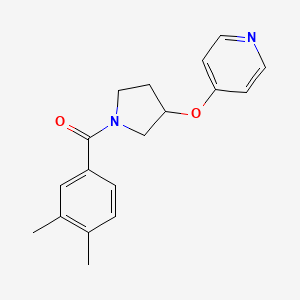
![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)
![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2878482.png)

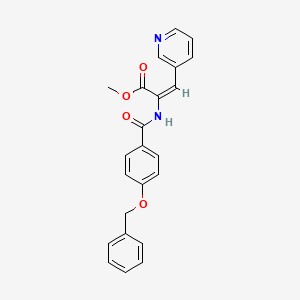

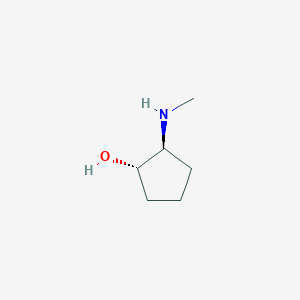

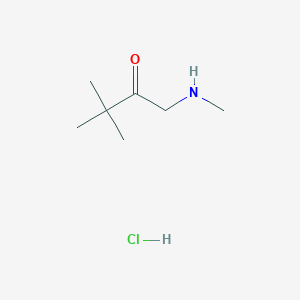
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)
![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)